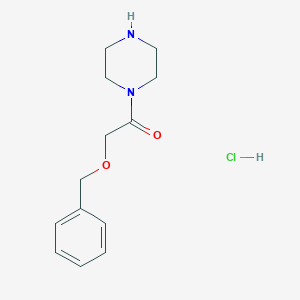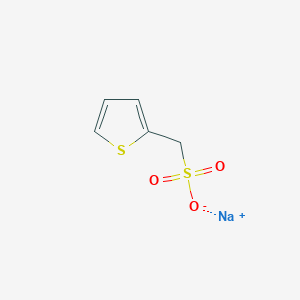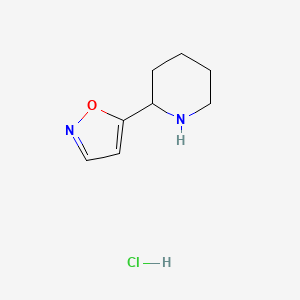
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine
Vue d'ensemble
Description
“4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine” is represented by the formula C10H17FN2O . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . These reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Applications De Recherche Scientifique
Synthesis Methods
- Isotopomer Synthesis : Synthesis methods for d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction and other techniques have been explored, highlighting the compound's relevance in isotope labeling and drug development (Proszenyák et al., 2005).
- Crystal Structure Studies : Crystallographic studies of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, have been conducted to understand their structural properties (Sundar et al., 2011).
Chemical Properties and Applications
- Density Functional Theory (DFT) Calculations : Studies involving DFT calculations and molecular docking of pyridine derivatives, including those similar to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been carried out to assess their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
- Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, an area of interest in material science (Kaya et al., 2016).
Biological Applications
- Anti-HIV Agents : Research has been conducted on pyrrolidine embodied CCR5 receptor antagonists, including compounds with fluoro groups, for their potential as anti-HIV agents (Li et al., 2010).
- Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally related to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been synthesized and evaluated for their anti-Alzheimer's activity (Gupta et al., 2020).
Miscellaneous Applications
- Fluorinated Compounds in Drug Design : The role of fluorine substituents, like those in 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, in drug design and development, particularly in the context of receptor antagonists, has been explored (Isensee et al., 2009).
Mécanisme D'action
Target of action
The targets of pyrrolidine derivatives can vary widely depending on the specific compound. They are used in the treatment of various diseases and can interact with a range of biological targets .
Mode of action
The mode of action of pyrrolidine derivatives also depends on the specific compound. Generally, these compounds can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. These properties are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can include changes in cell signaling, gene expression, and other cellular processes. These effects can lead to the therapeutic outcomes observed in patients .
Action environment
The action of pyrrolidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and other properties .
Propriétés
IUPAC Name |
(4-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-2-5-13(6-3-9)10(14)8-1-4-12-7-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKRRPSSYSNLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)



![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)


